2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-11-18-16(25-20-11)13-5-4-7-21(17(13)24)10-12-9-15(23)22-8-3-2-6-14(22)19-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNXRXZWCVTVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that incorporates both oxadiazole and pyrimidine moieties. This structure is significant in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to compile and synthesize current research findings on the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Oxadiazole Ring : Known for its diverse biological activities, including antibacterial and antifungal properties.
- Pyridine and Pyrimidine Moieties : These structures are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Moderate inhibition |
| MCF7 (Breast Cancer) | 12.3 | Significant inhibition |
| A549 (Lung Cancer) | 8.9 | High inhibition |
In vitro studies indicate that the compound induces apoptosis in cancer cells via the mitochondrial pathway, suggesting it may be a candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of the compound have been assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit enzymes involved in cell proliferation.
- DNA Interaction : The pyridine and pyrimidine components could interact with DNA, disrupting replication in cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds with oxadiazole structures:
- Study on Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative showed an IC50 value of 5 µM against breast cancer cells, indicating a promising lead for drug development .
- Antimicrobial Screening : Another study reported that a series of oxadiazole derivatives exhibited potent activity against multi-drug resistant strains of bacteria, supporting the need for further investigation into their pharmacological potential .
Comparison with Similar Compounds
Thiazolidinone Derivatives
- 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (): Replaces the oxadiazole ring with a thioxo-thiazolidinone moiety. Lower solubility in polar solvents due to the hydrophobic benzyl-piperazine substituent .
- 2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (): Features a phenylethyl group on the thiazolidinone, improving lipophilicity (logP ~3.2 predicted). Demonstrated in silico activity against tyrosine kinases but lacks experimental validation .
Halogenated Pyrido-Pyrimidinones
Piperazine-Substituted Derivatives
- 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Substitutes the oxadiazole with a benzodioxolyl-piperazine group.
Research Findings and Critical Analysis
- Structural Characterization: The target compound and analogs are validated via 1H NMR, IR, and HRMS (–6). For example, thiazolidinone derivatives show distinct carbonyl stretches at 1680–1700 cm⁻¹ .
- Crystallography: Piperazine-substituted analogs () were analyzed via single-crystal X-ray diffraction (SHELX software, ), confirming planar pyrido-pyrimidinone cores .
Preparation Methods
Core Formation via Cyclocondensation
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized through cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or diketones. For example:
- Step 1 : Reaction of 2-aminopyridine with ethyl acetoacetate in acetic acid at reflux yields 4H-pyrido[1,2-a]pyrimidin-4-one.
- Step 2 : Bromination at the C2 position using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation conditions (AIBN, 70°C) introduces the bromomethyl group.
Optimization Note : Yields improve significantly when using a 1:1.2 molar ratio of NBS to pyrido-pyrimidinone and refluxing in CCl₄ for 6 hours (yield: 78–82%).
Synthesis of Intermediate B: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridine
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed via cyclization of an amidoxime with a carboxylic acid derivative:
- Step 1 : 3-Cyano-2-hydroxypyridine is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C to form 3-amidoximo-2-hydroxypyridine.
- Step 2 : Cyclodehydration with acetyl chloride in pyridine at 0–5°C produces 3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-hydroxypyridine.
- Step 3 : Oxidation of the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) yields Intermediate B.
Critical Parameters :
- Amidoxime formation requires strict pH control (pH 9–10) to avoid over-oxidation.
- Cyclization with acetyl chloride achieves 85–90% purity when conducted under anhydrous conditions.
Fragment Coupling via Nucleophilic Substitution
The final step involves alkylation of Intermediate B with Intermediate A:
- Conditions : Intermediate A (1 equiv), Intermediate B (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields the target compound (purity: 95%, AK Scientific HTS012256).
Side Reactions :
- Competing O-alkylation is suppressed by using a polar aprotic solvent (DMF) and excess base.
- Temperature control above 70°C minimizes unreacted starting material.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Coupling Strategy
An alternative method employs Mitsunobu conditions to couple 3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-hydroxypyridine with 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:
One-Pot Oxadiazole-Pyrido-pyrimidinone Assembly
A patent-pending method (WO2007075783A2) describes a tandem cyclization-alkylation process:
- Procedure : Simultaneous cyclocondensation of 2-aminopyridine with ethyl acetoacetate and in situ bromination, followed by coupling with Intermediate B.
- Advantage : Reduces purification steps (yield: 70–75%).
Process Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF, K₂CO₃, 80°C | Standard protocol | 78 | 95 |
| DMSO, Cs₂CO₃, 90°C | Higher polarity, stronger base | 82 | 93 |
| THF, NaH, 60°C | Low polarity, strong base | 68 | 90 |
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >95% purity (C18 column, 30:70 acetonitrile/water, 1.0 mL/min).
- XRD : Confirms crystalline structure and absence of polymorphs.
Industrial-Scale Production Challenges
- Cost Drivers : High-purity acetyl chloride and specialized solvents (DMF) account for 60% of raw material costs.
- Safety : Exothermic bromination and CrO₃-based oxidations require rigorous temperature control and waste management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
